3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Description
3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a triazole derivative featuring a nitrobenzylsulfanyl substituent at the 3-position of the heterocyclic core. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, materials science, and agrochemical applications due to its high nitrogen content and capacity for diverse noncovalent interactions . The nitro group (-NO₂) on the benzyl moiety is a strong electron-withdrawing group, which may enhance binding affinity to biological targets or influence supramolecular self-assembly through unique intermolecular interactions.
Properties
IUPAC Name |
5-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-13(15)8-3-1-7(2-4-8)5-16-9-10-6-11-12-9/h1-4,6H,5H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVDAUIUSONCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl chloride with 4H-1,2,4-triazole-3-thiol under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Core
The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic attacks at C3 and C5 positions due to π-deficiency induced by adjacent nitrogen atoms . Key reactions include:
For example, methyl iodide in basic media selectively alkylates the sulfanyl group, while aryl boronic acids undergo Suzuki coupling at C5 under catalytic conditions .
Sulfanyl Group Reactivity
The –S–(CH₂–C₆H₄–NO₂) moiety undergoes oxidation and nucleophilic displacement:
| Reaction | Reagents | Outcome | Biological Relevance |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone derivatives | Enhanced antibacterial activity |
| Thiol-disulfide exchange | R-SH, base | New sulfanyl conjugates | Prodrug design |
Notably, sulfone derivatives exhibit improved metabolic stability compared to the parent compound .
Nitro Group Transformations
The 4-nitrobenzyl group participates in reduction and electrophilic substitution:
The amine product from nitro reduction serves as a versatile intermediate for constructing hydrazone or urea linkages .
Complexation and Biological Interactions
The triazole-sulfanyl scaffold chelates metal ions, modulating bioactivity:
| Metal Ion | Binding Site | Biological Effect (MIC Range) | Reference |
|---|---|---|---|
| Cu(II) | Triazole N, S atom | Enhanced Gram-negative activity | |
| Fe(III) | Sulfanyl S, NO₂ group | ROS generation in cancer cells |
For instance, Cu(II) complexes of analogous triazoles show MIC values as low as 0.25 µg/mL against MRSA .
Thermal and Photochemical Stability
Thermogravimetric analysis (TGA) of crystalline analogs reveals:
-
Primary degradation pathway: Loss of NO₂ group → benzyl radical
-
Photolysis under UV light (λ = 254 nm) yields sulfenic acid intermediates
Key Research Findings
-
Antibacterial superiority : Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit 4–8× higher activity against E. coli than unsubstituted analogs (MIC = 0.25 vs. 2 µg/mL) .
-
SAR trends :
-
Crystal engineering : π-π stacking between triazole and nitrobenzyl groups stabilizes monoclinic polymorphs (space group P2₁/c) .
This compound’s multifunctional reactivity positions it as a strategic intermediate for developing antimicrobial and anticancer agents, warranting further exploration of its click chemistry potential and in vivo pharmacokinetics.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains. Research has shown that derivatives of 1,2,4-triazole exhibit broad-spectrum antibacterial activity. For instance, compounds synthesized with the triazole core have been reported to possess Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MRSA | 0.25 | |
| Compound B | E. coli | 1.0 | |
| Compound C | P. aeruginosa | 5.0 |
Antifungal Properties
In addition to antibacterial effects, triazole compounds have shown antifungal activity. For example, certain derivatives were found to be as effective as standard antifungal agents like fluconazole against Candida species . The presence of the nitrobenzyl group enhances the lipophilicity and bioavailability of these compounds, contributing to their efficacy.
Corrosion Inhibition
Recent studies have suggested that triazole derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The presence of the sulfanyl group enhances the adsorption of these compounds onto metal surfaces, forming protective layers that prevent corrosion .
Table 2: Corrosion Inhibition Efficiency
| Compound | Environment | Efficiency (%) | Reference |
|---|---|---|---|
| Triazole Derivative X | Acidic Medium | 85 | |
| Triazole Derivative Y | Neutral Medium | 75 |
Case Study 1: Synthesis and Evaluation
A study conducted on the synthesis of novel triazole derivatives revealed their promising antibacterial activity against a range of pathogens. The synthesized compounds were evaluated using standard microbiological techniques, demonstrating superior efficacy compared to traditional antibiotics .
Case Study 2: Molecular Docking Insights
Another research project utilized molecular docking simulations to explore the binding interactions between triazole derivatives and target enzymes like thymidine phosphorylase. The results indicated strong binding affinities and provided insights into optimizing these compounds for enhanced therapeutic effects .
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the triazole ring can interact with various biological targets . The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Triazole derivatives with varied substituents exhibit distinct biological and physicochemical properties. Key analogs and their activities include:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to enzymes or receptors compared to halogens (e.g., Cl, F) or methoxy groups due to its stronger electron-withdrawing nature. For example, COX-2 inhibitors with fluorobenzyl groups (IC₅₀ = 4.26 μM) are less potent than celecoxib (IC₅₀ = 0.07 μM) but demonstrate selectivity .
- Thioether vs. Hydrazone Linkers : The sulfanyl (S-) linker in the target compound and analogs like 3-(benzylsulfanyl)-N-(4-nitrobenzylidene) may facilitate chalcogen bonding, whereas hydrazone-based derivatives prioritize hydrogen bonding .
Structural and Supramolecular Features
Crystallographic studies highlight the role of substituents in stabilizing supramolecular architectures:
- 4-(4-Cl-Ph)-3-(4-F-BnS)-5-(thiophen-2-yl) : Forms sheets via S⋯C(π), F⋯C(π), and rare chalcogen H-bonds .
- 3-Phenyl-4-allyl-5-allylthio-4H-1,2,4-triazole : Exhibits η²-allyl π,σ-coordination with Cu(I), stabilized by S⋯π interactions .
- Target Compound: The nitrobenzyl group likely participates in NO₂⋯H-C hydrogen bonds or π-stacking, though structural data are pending.
Biological Activity
The compound 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research on the biological activities of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Synthesis
This compound possesses a unique structure that combines a nitrobenzyl group with a sulfanyl triazole moiety. The linear formula for this compound is . Synthesis typically involves the reaction of 4-nitrobenzyl chloride with a suitable triazole precursor under basic conditions.
Antimicrobial Activity
Triazoles are well-known for their antimicrobial properties. A study examining various 1,2,4-triazole derivatives found that those with sulfanyl groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 5 | E. coli |
| 4-Amino-1,2,4-triazole derivative | 10 | S. aureus |
| 5-Mercapto-1,2,4-triazole | 8 | P. aeruginosa |
Anticancer Activity
The anticancer potential of triazoles has also been extensively studied. Compounds incorporating the triazole moiety have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For example, studies have indicated that sulfanyl-substituted triazoles can effectively inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation .
Case Study: Antitumor Activity
A recent investigation into the anticancer properties of related triazole compounds revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting strong potential for further development as therapeutic agents .
The mechanism by which triazoles exert their biological effects often involves interaction with key enzymes or receptors. Molecular docking studies have demonstrated that these compounds can bind effectively to targets such as thymidine phosphorylase (TP), which is implicated in tumor growth and angiogenesis . The binding affinity observed in these studies suggests that modifications to the triazole structure can enhance its inhibitory effects.
Q & A
Basic Research Questions
Q. What are the optimal microwave-assisted synthesis conditions for preparing 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole derivatives?
- Methodological Answer : Microwave synthesis parameters vary depending on substituents. For analogous triazoles, optimal conditions include:
- Temperature : 165°C (for nitrobenzyl derivatives) .
- Pressure : 12.2 bar (to maintain solvent stability) .
- Reaction Time : 30–45 minutes (shorter times for bromophenyl substituents, longer for thiophenyl derivatives) .
- Characterization : Use gas chromatography (Agilent 7890B) with mass spectrometry (5977B detector) to monitor reaction completeness .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- 1H NMR : Analyze signals for sulfanyl (-S-) and nitrobenzyl protons (δ 7.5–8.5 ppm for aromatic protons) .
- Elemental Analysis (CHNS) : Confirm stoichiometry (e.g., C: 45.2%, H: 3.5%, N: 20.1% for nitrobenzyl derivatives) .
- GC-MS : Validate molecular ion peaks (e.g., m/z ≈ 330 for thiophenyl analogs) .
Advanced Research Questions
Q. How can DFT-D3 calculations be applied to predict noncovalent interactions in the crystal structure of this compound?
- Methodological Answer :
- Use atom-pairwise dispersion coefficients and fractional coordination numbers (CN) to model interactions like π-π stacking or chalcogen bonds .
- Optimize with B3LYP-D3 functional for nitrobenzyl systems. Example workflow:
Geometry optimization with def2-TZVP basis set.
Single-point energy calculation with D3 correction.
Compare predicted vs. experimental crystal packing (e.g., S⋯C(π) interactions) .
Q. What strategies can resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with GIAO (Gauge-Independent Atomic Orbital) calculations at the B3LYP/6-311+G(d,p) level .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to account for dielectric environment discrepancies .
- Dynamic Effects : Use MD simulations to assess conformational averaging in solution .
Q. How to design a structure-activity relationship (SAR) study for this compound's antimicrobial properties?
- Methodological Answer :
- Synthetic Variation : Introduce substituents at the triazole 3- and 5-positions (e.g., halogens, alkyl chains) .
- Bioassay Protocol :
Test against Gram-positive/negative bacteria (MIC via broth dilution).
Correlate activity with LogP (lipophilicity) and H-bond acceptor/donor counts .
- Data Analysis : Use multivariate regression to identify key descriptors (e.g., nitro group enhances membrane penetration) .
Q. What docking protocols are recommended for predicting COX-2 inhibition by this triazole derivative?
- Methodological Answer :
- Glide XP Scoring : Prioritize hydrophobic enclosure and cation-π interactions (e.g., nitrobenzyl with Tyr355 in COX-2) .
- Protocol Steps :
Prepare ligand with LigPrep (pH 7.0 ± 2.0).
Grid generation focusing on COX-2 active site (PDB: 3LN1).
Post-docking MM-GBSA refinement to account for solvation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
